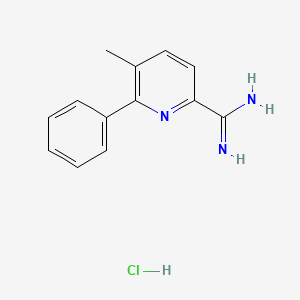

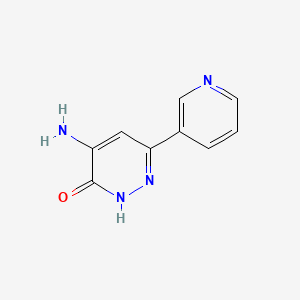

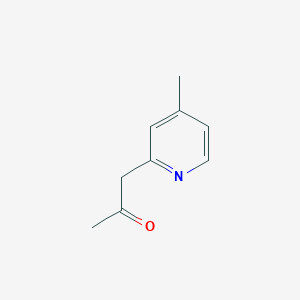

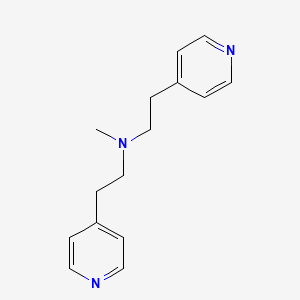

N-Methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine, also known as MPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPE is a member of the class of compounds known as heterocyclic amines and has been shown to have a wide range of biological activities. In

Scientific Research Applications

Pharmacokinetic Studies

N-Methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine, also known by its research name lanicemine or AZD6765, has been extensively studied for its pharmacokinetic properties. Lanicemine is recognized as a low-trapping N-methyl-D-aspartate (NMDA) channel blocker. Key studies have revealed important pharmacokinetic parameters such as its metabolic pathways, excretion processes, and the role of various metabolites in its systemic circulation. Notably, lanicemine is characterized as a low-clearance compound with predominant elimination through urinary excretion. The identification of its metabolites provides insights into its metabolic disposition and can inform further research and potential therapeutic applications (Guo et al., 2015).

Neuroprotective Potential

Lanicemine has also been evaluated for its potential neuroprotective effects, especially in models of anoxia and ischemia. Research indicates that lanicemine, as an NMDA receptor antagonist, can significantly protect against neuron damage in specific models of global and focal ischemia. For instance, its administration before the onset of hypoxic conditions has shown to extend survival time and reduce cortical infarct volume in animal models. These findings suggest a promising avenue for lanicemine in the treatment and management of conditions associated with ischemic neuronal damage (Cregan et al., 1997).

Potential in Imaging Studies

The use of lanicemine derivatives in imaging studies, particularly in positron emission tomography (PET), has been explored. Compounds structurally related to lanicemine have been synthesized and tested for their suitability as PET tracers for studying specific receptors in the brain. This line of research provides valuable tools for non-invasive in vivo visualization and quantification of receptor systems, thereby facilitating the understanding of various neurological disorders and the development of targeted therapies (Jensen et al., 2008).

properties

IUPAC Name |

N-methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-18(12-6-14-2-8-16-9-3-14)13-7-15-4-10-17-11-5-15/h2-5,8-11H,6-7,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLMZBCQSLCGMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=NC=C1)CCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.